![molecular formula C14H7F3N4S3 B3141003 5-[3-(2-噻吩基)-6-(三氟甲基)噻吩并[3,2-b]吡啶-2-基]-4H-1,2,4-三唑-3-硫醇 CAS No. 478066-08-9](/img/structure/B3141003.png)

5-[3-(2-噻吩基)-6-(三氟甲基)噻吩并[3,2-b]吡啶-2-基]-4H-1,2,4-三唑-3-硫醇

描述

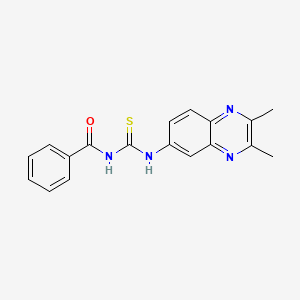

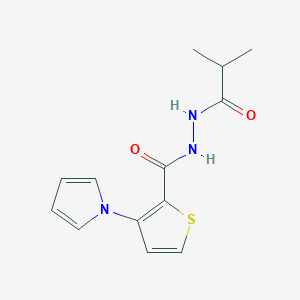

5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol , often referred to as PBTTT , is a semiconducting polymer with intriguing electronic properties. It serves as a model system for highly ordered semicrystalline semiconducting polymers. PBTTT exhibits two distinct thin film morphologies: the terrace-phase (high charge carrier mobility) and the ribbon-phase (poorer properties). The choice between these phases depends on the thermal annealing temperature, which influences the structural configuration of liquid PBTTT chains before crystallization .

Synthesis Analysis

The synthesis of PBTTT involves intricate steps, including the functionalization of thiophene rings and the introduction of the trifluoromethyl group. Detailed synthetic routes and reaction mechanisms are documented in relevant literature .

Molecular Structure Analysis

PBTTT’s molecular structure consists of fused thiophene and pyridine rings, with a trifluoromethyl group attached. The thiol group at the 3-position of the triazole ring contributes to its unique properties. The arrangement of these components significantly impacts its crystalline behavior and electronic performance .

Chemical Reactions Analysis

PBTTT undergoes complex crystallization kinetics, distinct from commodity polymers. A preexisting smectic order enhances crystal nucleation rate during phase transformation. The crystallization process is crucial for optimizing its electronic properties .

Physical And Chemical Properties Analysis

科学研究应用

抗菌应用

1,2,4-三唑及其衍生物因其抗菌活性而被广泛研究。例如,Bayrak 等人 (2009) 报告了由异烟酸肼合成的新的 1,2,4-三唑,显示出各种化合物的显着抗菌活性。这表明此类结构在开发抗菌剂中的潜力 (Bayrak 等,2009)。

抗炎应用

三唑衍生物的抗炎潜力也已得到探索。Toma 等人 (2017) 的一项研究合成了吡啶-3/4-基-噻唑并[3,2-b][1,2,4]三唑衍生物,发现了几种具有良好抗炎活性的化合物。这表明三唑衍生物是抗炎药物开发的有希望的支架 (Toma 等,2017)。

合成与表征

研究还集中在三唑衍生物的合成技术和表征上。Ashry 等人 (2006) 描述了在各种条件下三唑-硫醇化合物的合成和烷基化,有助于理解此类分子的化学行为和潜在功能化 (Ashry 等,2006)。

作用机制

Target of Action

Similar compounds, such as benzo[4,5]thieno[2,3-b]pyridine derivatives, have been developed as electron deficient moieties for high triplet energy materials . These materials are used as host materials for green and blue phosphorescent organic light-emitting diodes .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets by acting as an electron deficient moiety, contributing to high triplet energy materials .

Biochemical Pathways

Similar compounds have been shown to affect the crystallization processes of semiconducting polymers . This can lead to changes in the electronic properties of these polymers, as they are linked to their solid-state microstructure .

Pharmacokinetics

The physical properties of the compound, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .

Result of Action

Similar compounds have been shown to affect the electronic properties of semiconducting polymers by influencing their crystallization processes .

Action Environment

The crystallization kinetics of similar compounds have been shown to be influenced by temperature .

属性

IUPAC Name |

5-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3N4S3/c15-14(16,17)6-4-8-10(18-5-6)9(7-2-1-3-23-7)11(24-8)12-19-13(22)21-20-12/h1-5H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHJCTCGHBVMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC(=S)NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3N4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113374 | |

| Record name | 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478066-08-9 | |

| Record name | 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478066-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(4-methoxy-2-methylphenyl)methanimidamide](/img/structure/B3140939.png)

![3-(1H-pyrrol-1-yl)-N'-[2-(trifluoromethyl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B3140953.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B3140955.png)

![4-methyl-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B3140964.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B3140977.png)

![N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3140982.png)

![Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate](/img/structure/B3140989.png)